molecular formula C9H19N3OS2 B14432074 [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate CAS No. 82846-51-3

[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate

Katalognummer: B14432074
CAS-Nummer: 82846-51-3
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: SQLSZRDQEKVBDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C9H19N3OS2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate typically involves the reaction of diethylcarbamodithioic acid with nitroso(propan-2-yl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced analytical techniques ensures the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to changes in cellular functions and signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to [Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

82846-51-3

Molekularformel

C9H19N3OS2

Molekulargewicht

249.4 g/mol

IUPAC-Name

[nitroso(propan-2-yl)amino]methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C9H19N3OS2/c1-5-11(6-2)9(14)15-7-12(10-13)8(3)4/h8H,5-7H2,1-4H3

InChI-Schlüssel

SQLSZRDQEKVBDP-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=S)SCN(C(C)C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.